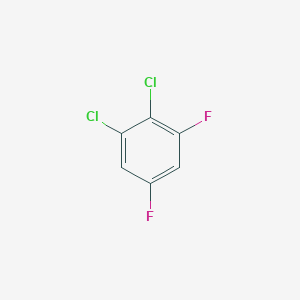
1,2-Dichloro-3,5-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3,5-difluorobenzene: is an organic compound with the molecular formula C6H2Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3,5-difluorobenzene can be synthesized through various methods. One common method involves the halogenation of benzene derivatives. For instance, starting from 1,3-dichloro-2-fluorobenzene, further fluorination can be achieved using fluorinating agents under controlled conditions . Another method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the second fluorine atom .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dichloro-3,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing effects of chlorine and fluorine, the compound is less reactive towards electrophilic aromatic substitution compared to benzene.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups makes the compound more susceptible to nucleophilic aromatic substitution, especially at positions ortho and para to the fluorine atoms.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) under mild conditions.
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under elevated temperatures and pressures.
Major Products:
Electrophilic Aromatic Substitution: Products include further halogenated derivatives.
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives where nucleophiles replace chlorine or fluorine atoms.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3,5-difluorobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-dichloro-3,5-difluorobenzene involves its interaction with various molecular targets. The electron-withdrawing effects of chlorine and fluorine atoms influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, potentially inhibiting or modifying their activity . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,2-Dichlorobenzene: Similar in structure but lacks fluorine atoms, making it less reactive in nucleophilic aromatic substitution.
1,2-Difluorobenzene: Lacks chlorine atoms, resulting in different reactivity and applications.
1,3-Dichloro-2-fluorobenzene: Another isomer with different substitution patterns, leading to varied chemical properties.
Uniqueness: 1,2-Dichloro-3,5-difluorobenzene is unique due to the combined presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propiedades
IUPAC Name |
1,2-dichloro-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOSMWQAAYSGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2800044.png)
![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)
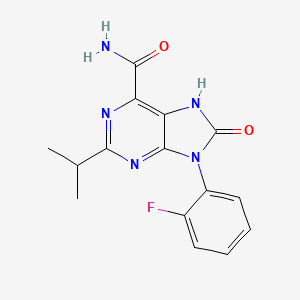
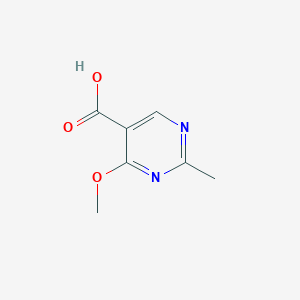
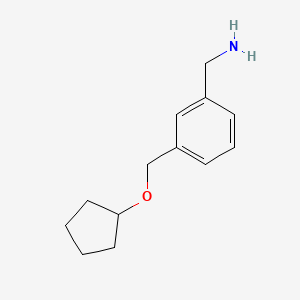
![5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL](/img/structure/B2800053.png)
![5-bromo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2800054.png)
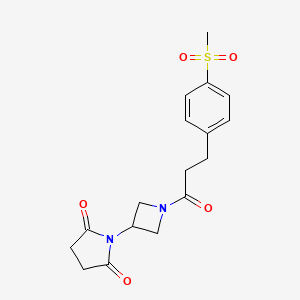

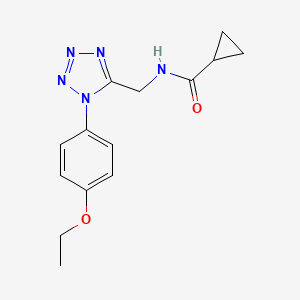
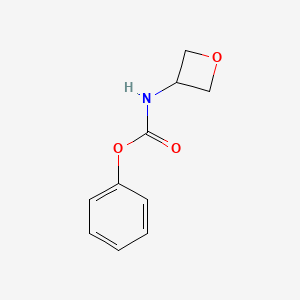
![13-chloro-5-(2-methoxy-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2800063.png)
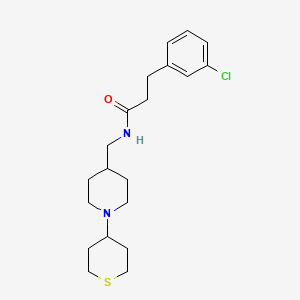
![[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800066.png)
